2-(2H-1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Description
2-(2H-1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a useful research compound. Its molecular formula is C21H17N3O4 and its molecular weight is 375.384. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity
- A study by Insuasty et al. (2012) synthesized novel 2-pyrazoline derivatives, including compounds with benzodioxol moieties. These compounds showed significant antitumor activity against various cancer cell lines, including leukemia and renal and prostate cancers.
Antibacterial Activity
- Rai et al. (2009) explored the synthesis of novel oxadiazoles and their antibacterial activity. Their study, described in European Journal of Medicinal Chemistry, found that certain compounds exhibited significant antibacterial activity against bacteria like Bacillus subtilis and Staphylococcus aureus.
Potential as Pesticide Lead Compounds
- Xiao et al. (2008) synthesized pyrazolo-triazolo-pyrimidine derivatives, aiming to obtain potent antagonists for the A2A adenosine receptor or potent pesticide lead compounds, as noted in their Heteroatom Chemistry publication.
Synthesis of Pyrazole Derivatives
- Wang et al. (2013) in their study, presented in Research on Chemical Intermediates, prepared new 3,5-diaryl-1H-pyrazoles and examined their structures, contributing to the understanding of this class of compounds.
Potential as Anti-Tumor Agents
- Gomha et al. (2016) synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety and evaluated them as anti-tumor agents. The study, available in the International Journal of Molecular Sciences, revealed promising activities against hepatocellular carcinoma cell lines.
Electrochemical Behavior
- Costea et al. (2006) investigated the voltammetric behavior of 1H-3-methyl-4-ethoxycarbonyl-5-(benzylidenehydrazino)pyrazoles, as detailed in their study in Monatshefte für Chemie / Chemical Monthly.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methyl]-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-26-16-4-2-3-14(9-16)12-23-7-8-24-18(21(23)25)11-17(22-24)15-5-6-19-20(10-15)28-13-27-19/h2-10,17-18,22H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWBDTBLHARBTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=CN3C(C2=O)CC(N3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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